molecular formula C22H20ClN5O2 B2545417 N-(2-chlorobenzyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 894996-85-1

N-(2-chlorobenzyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2545417
CAS No.: 894996-85-1
M. Wt: 421.89
InChI Key: FOVUEVHCXAONJI-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidin-4-one core, a bicyclic heterocycle known for its role in kinase inhibition and therapeutic applications. Key structural elements include:

  • 1-(2,3-dimethylphenyl): A sterically hindered aromatic substituent at position 1, which may influence target binding and metabolic stability.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2/c1-14-6-5-9-19(15(14)2)28-21-17(11-26-28)22(30)27(13-25-21)12-20(29)24-10-16-7-3-4-8-18(16)23/h3-9,11,13H,10,12H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVUEVHCXAONJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic compound belonging to the pyrazolopyrimidine class, recognized for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H20ClN5O2C_{22}H_{20}ClN_{5}O_{2}, with a molecular weight of approximately 421.89 g/mol. Its structure features a complex pyrazolo[3,4-d]pyrimidine core, which is pivotal for its biological activity. The presence of the chlorobenzyl group and the dimethylphenyl substituent enhances its pharmacological potential.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes required for bacterial growth.

Anticancer Activity

The compound has also been evaluated for anticancer properties . In a study involving multicellular spheroid models, it demonstrated significant cytotoxic effects against cancer cell lines. The mechanism of action is hypothesized to involve the inhibition of specific kinases or enzymes that play crucial roles in cancer cell proliferation and survival .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammatory processes and cancer progression. For instance, some derivatives have demonstrated IC50 values indicating strong selectivity towards COX-II over COX-I .
  • Receptor Interaction : Binding studies reveal that the compound may interact with various receptors involved in cellular signaling pathways, affecting processes such as apoptosis and cell cycle regulation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antitumor Efficacy : A study reported that modifications to the pyrazolo[3,4-d]pyrimidine scaffold enhanced anticancer efficacy in vitro. The compound was tested against several cancer types and exhibited promising results in reducing tumor cell viability .
  • Inhibition of COX Enzymes : Another research highlighted the compound's ability to inhibit COX-II selectively with an IC50 value significantly lower than that of standard drugs like Celecoxib . This suggests a potential application in treating inflammatory conditions and cancers where COX-II is upregulated.

Data Table: Biological Activities Overview

Activity TypeMechanismReference
AntimicrobialDisruption of cell wall synthesis
AnticancerInhibition of kinases
COX-II InhibitionEnzyme inhibition

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to N-(2-chlorobenzyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide exhibit significant antitumor properties. Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance, docking studies suggest that structural modifications can enhance selectivity and potency against specific cancer types by targeting enzymes involved in tumor growth.

Antioxidant Properties

Preliminary studies suggest that this compound exhibits notable antioxidant activity, which can protect cells from oxidative stress. This property is essential in developing therapies for diseases associated with oxidative damage.

Anti-inflammatory Effects

The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Nucleophilic Substitution : Involves the reaction of 2-chlorobenzyl chloride with appropriate amines.
  • Cyclization Reactions : Cyclization with acetic anhydride or similar reagents to form the pyrazolo[3,4-d]pyrimidine core.

The proposed mechanisms of action for the biological effects include inhibition of key enzymes related to cell division and metabolism in pathogenic organisms.

Antitumor Efficacy

A study evaluated various substituted pyrazolo[3,4-d]pyrimidine derivatives against human cancer cell lines. Results indicated that certain compounds showed IC50 values as low as 0.5 μM, demonstrating potent antitumor activity.

Antioxidant Study

In vitro assays assessed the antioxidant capacity of the compound using DPPH radical scavenging methods. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound ID/Name Core Structure Key Substituents Physical Properties (if reported) Notable Features
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 1-(2,3-dimethylphenyl), N-(2-chlorobenzyl)acetamide Not reported Combines steric hindrance (dimethylphenyl) with moderate lipophilicity (Cl-benzyl).
Example 53 Pyrazolo[3,4-d]pyrimidin-4-one 1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl, 2-fluoro-N-isopropylbenzamide MP: 175–178°C; Mass: 589.1 (M+1) Fluorinated chromenyl group enhances electronegativity; isopropylamide may improve solubility.
Pyrazolo[3,4-b]pyridine derivatives Pyrazolo[3,4-b]pyridine 4-chlorophenyl, 4-phenylacetamido Not reported Acetamide linked to phenyl group; chlorophenyl enhances halogen bonding potential.
Chromeno-pyrimidine derivatives Chromeno[2,3-d]pyrimidin-4-one 2-chlorobenzylidene, 2-chlorophenyl Not reported Fused chromene core increases planarity; dual chloro substituents boost lipophilicity.
Thiophene-pyrimidine hybrids Pyrimidine/thiophene Thiophen-2-yl, 3-nitrophenoxy Not reported Thiophene introduces π-π stacking potential; nitro group may confer redox activity.

Key Insights:

Core Structure Variations: The pyrazolo[3,4-d]pyrimidinone core (target compound and Example 53 ) is associated with kinase inhibition, whereas chromeno-pyrimidine and pyrazolo[3,4-b]pyridine cores may prioritize planar stacking or distinct binding motifs.

Substituent Effects :

  • Halogenation : The target compound’s 2-chlorobenzyl group balances lipophilicity and molecular weight, whereas Example 53’s dual fluorine atoms enhance electronegativity and metabolic stability.
  • Steric Effects : The 2,3-dimethylphenyl group in the target compound likely reduces enzymatic degradation compared to smaller substituents (e.g., methylpyridinyl in ).

Synthetic Approaches :

  • Acetamide linkages are commonly formed via nucleophilic substitution (e.g., K₂CO₃ in DMF ), while cyclization reactions (e.g., acetic anhydride reflux ) are critical for core heterocycle formation.

Physicochemical Properties :

  • Example 53 reports a melting point (175–178°C) indicative of crystalline stability, while mass data (589.1 M+1) aligns with its complex fluorinated structure. Comparable data for the target compound is lacking in the provided evidence.

Q & A

Q. What synthetic strategies are optimal for preparing this compound, and how can reaction yields be improved?

Methodological Answer: The compound’s synthesis typically involves coupling a pyrazolo[3,4-d]pyrimidinone core with a substituted α-chloroacetamide derivative. Key steps include:

  • Nucleophilic Substitution : Reacting 1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl with 2-chloro-N-(2-chlorobenzyl)acetamide in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Solvent Selection : Dichloromethane or dimethylformamide (DMF) are common solvents, with DMF improving solubility of polar intermediates.
  • Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) can enhance purity and yield (e.g., 72% yield reported for analogous compounds) .

Q. Table 1: Representative Reaction Conditions

Reagent/ConditionExample ParametersSource
BaseTriethylamine (1.2 equiv)
SolventDCM (reflux, 4–6 hrs)
WorkupRecrystallization (MeOH/H₂O)

Q. How should researchers address discrepancies in spectroscopic data during structural characterization?

Methodological Answer: Discrepancies in NMR or mass spectrometry data often arise from tautomerism, solvate formation, or dynamic exchange processes. For this compound:

  • Tautomer Identification : The pyrazolo[3,4-d]pyrimidinone moiety may exhibit keto-enol tautomerism, detectable via variable-temperature ¹H NMR (e.g., splitting of NH signals at 10–13 ppm) .
  • X-ray Crystallography : Resolve ambiguous protonation states or stereochemistry. For example, single-crystal studies can confirm the 4-oxo configuration and substituent orientation .
  • Dynamic NMR (DNMR) : Analyze line broadening or coalescence to identify rotameric forms in the acetamide side chain .

Q. Table 2: Key Spectroscopic Benchmarks

TechniqueCritical ObservationsSource
¹H NMR (DMSO-d₆)NH signals at δ 10.10–13.30 ppm
X-ray DiffractionC=O bond length ~1.22 Å
HRMS[M+H]⁺ m/z calculated within 1 ppm

Advanced Research Questions

Q. What catalytic systems enable selective functionalization of the pyrazolo[3,4-d]pyrimidinone scaffold?

Methodological Answer: Advanced functionalization (e.g., C–H activation, cross-coupling) requires tailored catalysts:

  • Palladium Catalysis : Pd(OAc)₂/Xantphos systems facilitate Suzuki-Miyaura coupling for aryl/heteroaryl group introduction at the pyrimidinone C-6 position .
  • Photoredox Catalysis : Ru(bpy)₃²⁺ enables radical-mediated alkylation under visible light, preserving the labile 4-oxo group .
  • Challenges : Steric hindrance from the 2,3-dimethylphenyl group may limit reactivity at adjacent positions, necessitating computational modeling (DFT) to predict regioselectivity .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Methodological Answer:

  • Core Modifications : Synthesize analogs with variations in the chlorobenzyl or dimethylphenyl groups. For example:
    • Replace 2-chlorobenzyl with fluorobenzyl to assess halogen effects on target binding .
    • Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to modulate electron density .
  • Assay Design : Use enzyme inhibition assays (e.g., kinase profiling) or cell-based models (e.g., cancer cell lines) to correlate structural changes with IC₅₀ values.
  • Computational Docking : Map interactions with hypothetical targets (e.g., ATP-binding pockets) using AutoDock Vina .

Q. Table 3: SAR Design Parameters

ModificationBiological Parameter TestedSource
Halogen substitutionIC₅₀ against kinase X
Electron-rich substituentsCellular uptake efficiency

Q. What strategies mitigate metabolic instability in preclinical studies?

Methodological Answer:

  • Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS to detect oxidative or hydrolytic degradation .
  • Prodrug Design : Mask the acetamide group as a tert-butyl carbamate to enhance plasma stability .
  • Pharmacokinetic Optimization : Adjust logP via substituent changes (e.g., replace methyl with trifluoromethyl) to balance solubility and membrane permeability .

Q. How do researchers resolve contradictory data in polymorph screening?

Methodological Answer:

  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies polymorphs via distinct melting endotherms (e.g., Form I mp >250°C vs. Form II mp 230°C) .
  • Powder XRD : Compare experimental patterns with simulated data from single-crystal structures .
  • Solvent-Mediated Transition : Recrystallize from alternative solvents (e.g., acetonitrile vs. ethanol) to isolate metastable forms .

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